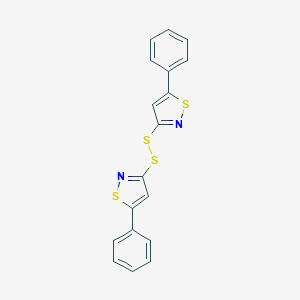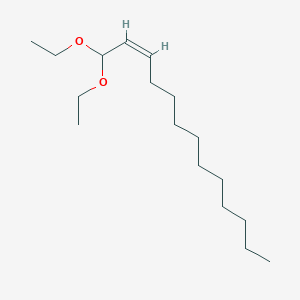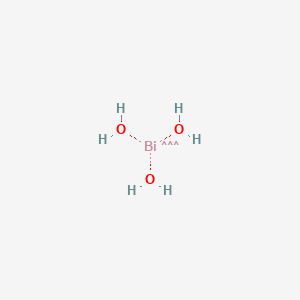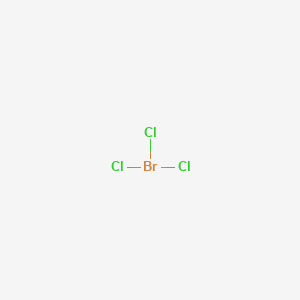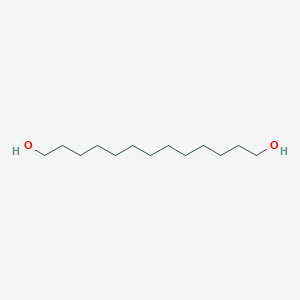
Barium sulfate
Übersicht
Beschreibung
Bariumsulfat ist eine anorganische Verbindung mit der chemischen Formel BaSO₄. Es ist ein weißer kristalliner Feststoff, der geruchlos und in Wasser unlöslich ist. Bariumsulfat kommt in der Natur als Mineral Barit vor, das die wichtigste kommerzielle Quelle für Barium und seine Derivate ist . Seine hohe Dichte und sein undurchsichtiges weißes Aussehen machen es wertvoll für verschiedene Anwendungen, insbesondere in der Medizin und Industrie .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Bariumsulfat kann durch verschiedene Methoden synthetisiert werden:
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Bariumsulfat hauptsächlich aus dem Mineral Barit gewonnen. Der Barit wird zuerst zerkleinert und dann durch verschiedene Verfahren gereinigt, darunter Flotation und magnetische Trennung, um Verunreinigungen zu entfernen. Der gereinigte Barit wird dann chemischen Reaktionen unterzogen, um Bariumsulfat zu erzeugen {_svg_3}.
Wissenschaftliche Forschungsanwendungen
Bariumsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:
Medizinische Bildgebung: Bariumsulfat wird häufig als Röntgenkontrastmittel für Röntgenaufnahmen und andere diagnostische Verfahren verwendet. {_svg_4}
Öl- und Gasindustrie: Bariumsulfat wird als Gewichtsmittel in Bohrflüssigkeiten verwendet, um die Dichte der Flüssigkeit zu erhöhen und so Blowouts während des Bohrens zu verhindern.
Pigmente und Füllstoffe: Aufgrund seiner hohen Dichte und weißen Farbe wird Bariumsulfat als Füllstoff in Farben, Kunststoffen und Gummi verwendet, um deren Eigenschaften zu verbessern.
5. Wirkmechanismus
In der medizinischen Bildgebung wirkt Bariumsulfat, indem es die Absorption von Röntgenstrahlen verstärkt, wenn diese durch den Körper gehen. Dadurch wird eine klare Sicht auf den Verdauungstrakt und andere Strukturen ermöglicht, in denen sich Bariumsulfat befindet . Die hohe Ordnungszahl und Dichte der Verbindung machen sie zu einem effektiven Kontrastmittel .
Wirkmechanismus
In medical imaging, barium sulfate works by increasing the absorption of X-rays as they pass through the body. This allows for clear visualization of the gastrointestinal tract and other structures where this compound is localized . The compound’s high atomic number and density make it an effective contrast agent .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium sulfate can be synthesized through several methods:
Industrial Production Methods: In industrial settings, this compound is primarily produced from the mineral barite. The barite is first crushed and then purified through various processes, including flotation and magnetic separation, to remove impurities. The purified barite is then subjected to chemical reactions to produce this compound .
Analyse Chemischer Reaktionen
Bariumsulfat ist relativ inert und durchläuft aufgrund seiner geringen Löslichkeit in Wasser nicht viele chemische Reaktionen. es kann an folgenden Reaktionen teilnehmen:
Reaktion mit konzentrierter Schwefelsäure: Bariumsulfat ist in konzentrierter Schwefelsäure löslich und bildet Barium- und Sulfationen.
Thermische Zersetzung: Bei sehr hohen Temperaturen zersetzt sich Bariumsulfat zu Bariumoxid und Schwefeltrioxid: [ \text{BaSO}4 \rightarrow \text{BaO} + \text{SO}_3 ]
Vergleich Mit ähnlichen Verbindungen
Bariumsulfat ist unter den Bariumverbindungen einzigartig aufgrund seiner Unlöslichkeit in Wasser und seiner Verwendung als Röntgenkontrastmittel. Andere Bariumverbindungen, wie Bariumsulfid und Bariumchlorid, sind in Wasser löslich und haben unterschiedliche Anwendungen . Zum Beispiel:
Bariumsulfid (BaS): In Wasser löslich und wird bei der Herstellung anderer Bariumverbindungen verwendet.
Bariumchlorid (BaCl₂): In Wasser löslich und wird in verschiedenen chemischen Reaktionen und industriellen Prozessen verwendet.
Die einzigartigen Eigenschaften von Bariumsulfat, wie seine hohe Dichte, Unlöslichkeit in Wasser und Radiopazität, unterscheiden es von anderen Bariumverbindungen und machen es wertvoll für bestimmte Anwendungen.
Eigenschaften
| 13462-86-7 | |
Molekularformel |
BaH2O4S |
Molekulargewicht |
235.41 g/mol |
IUPAC-Name |
barium(2+);sulfate |
InChI |
InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI-Schlüssel |
XUBKPYAWPSXPDZ-UHFFFAOYSA-N |
Verunreinigungen |
Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate. |
SMILES |
[O-]S(=O)(=O)[O-].[Ba+2] |
Kanonische SMILES |
OS(=O)(=O)O.[Ba] |
Siedepunkt |
2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024) decomposes 2912 °F (decomposes) 2912 °F (Decomposes) |
Color/Form |
Fine, heavy powder or polymorphous crystals White, orthorhombic crystals White or yellowish powder Opaque powde |
Dichte |
4.25 to 4.5 (NIOSH, 2024) 4.49 g/cu cm 4.5 g/cm³ 4.25-4.5 |
melting_point |
2876 °F (NIOSH, 2024) 1580 °C 2876 °F |
| 7727-43-7 13462-86-7 |
|
Physikalische Beschreibung |
Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid. Pellets or Large Crystals; Dry Powder; NKRA; Water or Solvent Wet Solid; Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Liquid White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB] ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER. White or yellowish, odorless powder. |
Piktogramme |
Health Hazard |
Löslichkeit |
0.0002 % at 64 °F (NIOSH, 2024) Very slightly soluble in cold water SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS 0.00031 g/100 g water at 20 °C; insol in ethanol Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts Solubility in water: none (64 °F): 0.0002% |
Synonyme |
Barite Baritop Barium Sulfate Barium Sulfate (2:1) E Z CAT E-Z-CAT EZCAT Micropaque Oral Sulfate, Barium |
Dampfdruck |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

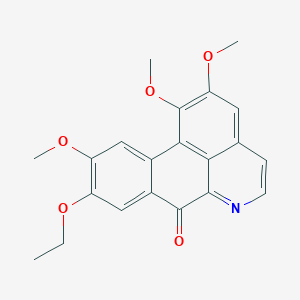
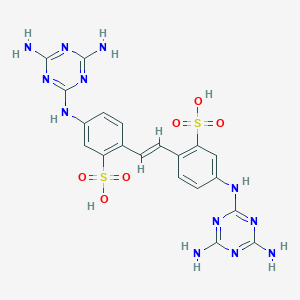

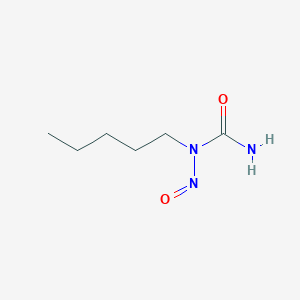
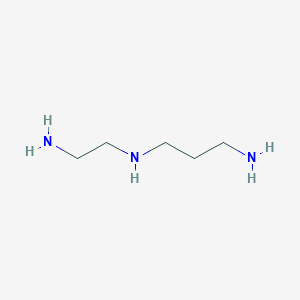


![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
